4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
描述
The compound 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the "target compound") is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4, N6, and position 1 of the heterocyclic core. Key structural features include:
- N6-(4-methylbenzyl) group: Adds a para-methyl-substituted benzyl moiety, enhancing lipophilicity.
- 1-methyl group: A small alkyl substituent at position 1, reducing steric hindrance compared to phenyl or other bulky groups.
属性
IUPAC Name |
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOLTWKUJHRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反应分析
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (SNAr) and alkylation due to its electron-deficient pyrazolo[3,4-d]pyrimidine core and reactive amine groups. Key reactions include:
- Halogenation : Reacts with bromine (Br₂) in the presence of FeCl₃ to form brominated derivatives at the 2-position of the pyrimidine ring .
- Alkylation : Treatment with methyl iodide (CH₃I) in DMF under basic conditions (K₂CO₃) introduces methyl groups at the N1 position .
- Acylation : Reacts with acetyl chloride (CH₃COCl) to form acetylated products at the primary amine site.
Table 1: Substitution Reaction Parameters
Oxidation Reactions
Oxidation occurs preferentially at the benzyl and methylphenyl groups:
- Hydrogen Peroxide (H₂O₂) : Converts benzyl groups to benzaldehyde derivatives under acidic conditions .
- Potassium Permanganate (KMnO₄) : Oxidizes methylphenyl substituents to carboxylic acids at elevated temperatures.
Key Observation : Oxidation selectivity depends on steric hindrance, with benzyl groups reacting faster than methylphenyl groups.
Reduction Reactions
Reductive modifications target the pyrimidine ring and substituents:
- Lithium Aluminum Hydride (LiAlH₄) : Reduces nitrile groups to primary amines in anhydrous THF .
- Sodium Borohydride (NaBH₄) : Selectively reduces carbonyl intermediates to alcohols under mild conditions.
Table 2: Reduction Reaction Outcomes
| Reducing Agent | Substrate | Product | Reaction Time (h) |
|---|---|---|---|
| LiAlH₄ | Nitrile | Amine | 4–6 |
| NaBH₄ | Ketone | Alcohol | 2–3 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
- Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos catalysts.
Mechanistic Insight : The pyrimidine ring’s electron-withdrawing nature enhances oxidative addition efficiency in cross-coupling .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Similar Compounds
| Compound | Bromination Rate | Oxidation Stability |
|---|---|---|
| Target Compound | High | Moderate |
| N⁶-Benzyl-N⁴-(3-chlorophenyl) analog | Moderate | High |
| 1-Methyl-4-phenyl derivative | Low | Low |
Biological Activity Correlations
Modifications influence pharmacological properties:
- Brominated Derivatives : Show enhanced kinase inhibition (IC₅₀ = 45–97 nM against CDK2).
- Acetylated Analogues : Exhibit reduced solubility but improved metabolic stability.
科学研究应用
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can selectively target tumor cells. Studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The IC50 values for these cell lines range from 45 to 97 nM, indicating potent activity against these cancers.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine were shown to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .
- Another study focused on the compound's interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting its potential as an antiangiogenic agent. The findings suggested that it could inhibit angiogenesis effectively, which is critical in tumor progression and metastasis .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Cancer Treatment | Inhibitor of CDK2; effective against MCF-7 and HCT-116 |
| Mechanism | Selective binding to protein kinases |
| Synthesis | Multi-step reactions involving nucleophilic substitutions |
| Preclinical Findings | Significant tumor growth inhibition in xenograft models |
| Antiangiogenic Potential | Inhibition of VEGFR-2 activity |
作用机制
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle progression and apoptosis induction .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s molecular weight (estimated as ~420.52 g/mol based on analog G932-0061 ) and substituent profile distinguish it from related derivatives:
*Note: Exact formula inferred from analog G932-0061 .
Key Observations :
- Lipophilicity : The target compound’s benzyl and 4-methylbenzyl groups confer higher lipophilicity compared to aliphatic (e.g., cyclohexyl ) or smaller aryl (e.g., 3-chloro-4-methylphenyl ) substituents. This may reduce aqueous solubility, though direct data are unavailable.
Solubility and Pharmacokinetics
- The chloro-substituted derivative (CAS 878064-24-5) has low solubility (0.5 µg/mL ), likely due to its planar aromatic structure. The target compound’s larger substituents may further reduce solubility, necessitating formulation strategies for bioavailability.
- Aliphatic analogs (e.g., N4,N6-dicyclohexyl ) show improved solubility in non-polar solvents, highlighting the trade-off between lipophilicity and solubility.
生物活性
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral potential, and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases. For instance, a related derivative displayed an IC50 of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory effects at sub-micromolar concentrations .
- Induction of Apoptosis : The dual inhibition of EGFR and ErbB2 leads to apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and cell cycle arrest at the G2/M phase .
- Cell Line Testing : In vitro studies have shown that compounds within this class exhibit anti-proliferative activities against various cancer cell lines. For example, one study reported an IC50 of 8.21 µM against A549 lung cancer cells for a closely related compound .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine | EGFR | 0.18 | Kinase inhibition |
| Related derivative | ErbB2 | 0.25 | Kinase inhibition |
| Related compound | A549 cells | 8.21 | Anti-proliferative |
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidines has also been explored:
- Herpes Simplex Virus (HSV) : Certain derivatives have shown promising antiviral activity against HSV-1 with effective concentrations significantly lower than traditional antiviral agents. For instance, one derivative exhibited activity at concentrations around 0.20 μM .
- Mechanism of Action : The antiviral efficacy is often linked to the structural modifications at specific positions on the pyrazolo ring system, enhancing interaction with viral targets.
Table 2: Summary of Antiviral Activity
| Compound | Virus | EC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | HSV-1 | 0.20 | Viral inhibition |
| Derivative B | HSV-1 | 0.21 | Viral inhibition |
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, these compounds have shown potential as anti-inflammatory agents:
- COX Inhibition : Several derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation significantly in carrageenan-induced paw edema tests.
Table 3: Summary of Anti-inflammatory Activity
| Compound | COX Enzyme | IC50 (μmol) | In Vivo Effect |
|---|---|---|---|
| Compound X | COX-1 | 0.04 | Reduced edema |
| Compound Y | COX-2 | 0.04 | Reduced edema |
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
